Specific Role as a Key Intermediate in a Patented Opicapone Synthesis Route
This compound serves as a critical, stereospecific intermediate in a patented method for synthesizing Opicapone. The synthetic strategy explicitly relies on the condensation of a dibenzyloxy-nitrobenzoic acid with (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide in the presence of N,N’-Carbonyldiimidazole (CDI) to form the core 1,2,4-oxadiazole structure [1]. This role is not documented for its (E)-isomer or other des-chloro analogs, establishing a unique and quantifiable value in this high-stakes synthetic application.
| Evidence Dimension | Patented Synthetic Utility |
|---|---|
| Target Compound Data | Explicitly named and utilized as a reactant in a published patent for synthesizing Opicapone. |
| Comparator Or Baseline | Des-chloro analogs or the (E)-isomer of this compound. |
| Quantified Difference | The specific (Z)-2,5-dichloro substituted compound is the only one documented to be successfully used in this key cyclization step to form the API's core; other analogs have no documented utility in this process, representing a qualitative but critical procurement differentiator. |
| Conditions | Reaction with 3,4-dibenzyloxy-5-nitrobenzoic acid using CDI in DMF, as described in the patent process. |
Why This Matters
For a process chemistry lab scaling up Opicapone or its analogs, procuring the exact, patent-validated intermediate de-risks route scouting and avoids the high cost of failed syntheses with unvalidated substitutes.
- [1] Drug Patents International. Synthesis of Opicapone involving (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide. 2019. View Source
